molecular formula C12H16BrNO B1402116 2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide CAS No. 23423-39-4

2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide

Cat. No.: B1402116
CAS No.: 23423-39-4
M. Wt: 270.17 g/mol
InChI Key: SJSIBFRVABTZKW-UHFFFAOYSA-N
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Description

2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a dimethylphenyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide typically involves the bromination of N-(2,3-dimethylphenyl)-2-methylpropanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

    Hydrolysis: Yields carboxylic acids and amines.

    Oxidation and Reduction: Yields N-oxide derivatives or amine derivatives, respectively.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and protein modifications.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic properties and as a building block for drug development.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

  • 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
  • 2-bromo-N-(2,3-dimethylphenyl)propanamide
  • 2-bromo-N-(2,3-dimethylphenyl)butanamide

Comparison:

  • 2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide is unique due to the presence of the methylpropanamide moiety, which influences its chemical reactivity and potential applications.
  • 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide contains a benzenesulfonamide group, which affects its solubility and reactivity.
  • 2-bromo-N-(2,3-dimethylphenyl)propanamide and 2-bromo-N-(2,3-dimethylphenyl)butanamide differ in the length of the carbon chain, impacting their physical and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8-6-5-7-10(9(8)2)14-11(15)12(3,4)13/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSIBFRVABTZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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